

A Technical Guide to the Natural Sources of N-Methyltyramine Hydrochloride

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Compound of Interest

Compound Name: *N*-Methyltyramine hydrochloride

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Abstract

N-methyltyramine (NMT), a biogenic amine and protoalkaloid, has garnered significant interest within the scientific community due to its presence across a diverse range of plant species and its notable pharmacological activities. As a substituted phenethylamine, it is structurally analogous to other critical biogenic amines such as tyramine. This document serves as a comprehensive technical guide, consolidating current knowledge on the natural occurrence, biosynthesis, and analytical methodologies pertaining to N-methyltyramine. It aims to provide a detailed resource for professionals engaged in natural product research, pharmacology, and drug development.

Introduction

N-methyltyramine, chemically known as 4-hydroxy-*N*-methylphenethylamine, is a naturally occurring compound first isolated from germinating barley (*Hordeum vulgare*) in 1950.^[1] Its distribution in the plant kingdom is widespread, often found alongside its precursor, tyramine, and its *N,N*-dimethylated derivative, hordenine.^[1] The concentration of NMT can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage.^[1] This guide provides a detailed overview of the primary botanical sources of NMT, quantitative data on its concentration, experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

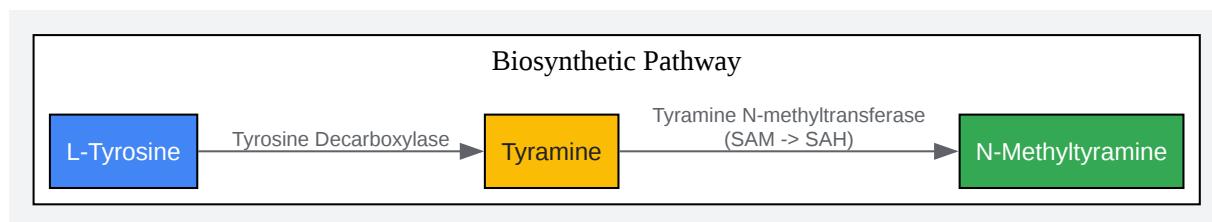
Natural Distribution and Quantitative Analysis

N-methyltyramine has been identified in a variety of plant families. The most well-documented sources include members of the Poaceae (grasses), Rutaceae (citrus), and Fabaceae (legumes) families.^[2] The following table summarizes the quantitative data of N-methyltyramine concentrations found in several key plant sources.

Plant Species	Family	Plant Part	Concentration (µg/g)
Hordeum vulgare (Barley)	Poaceae	Raw Barley	~5 ^[1]
Green Malts		~21 ^[1]	
Kilned Malts		~27 ^[1]	
Green Malt Roots		~1530 ^[1]	
Kilned Malt Roots		~1960 ^[1]	
Citrus aurantium (Bitter Orange)	Rutaceae	Ripe Fruit Extract	~180 ^{[1][3]}
Acacia rigidula (Blackbrush Acacia)	Fabaceae	Leaves	240 - 1240 ^[1]
Acacia berlandieri	Fabaceae	Leaves	190 - 750 ^[1]
Acacia schweinfurthia	Fabaceae	Seeds	440 ^[1]

Biosynthesis of N-Methyltyramine

N-methyltyramine is biosynthesized from the amino acid L-tyrosine. The pathway involves two primary enzymatic steps: a decarboxylation followed by a methylation. In plants, the N-methylation of tyramine is catalyzed by the enzyme tyramine N-methyltransferase.^{[4][5]}



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Biosynthetic pathway of N-methyltyramine from L-tyrosine.

Experimental Protocols

The extraction, isolation, and quantification of N-methyltyramine from plant matrices require robust and validated methodologies. The following sections detail common experimental protocols.

General Extraction Protocol from Plant Material

This protocol outlines a general procedure for the extraction of N-methyltyramine from dried and powdered plant tissues.^[1]

Methodology:

- Sample Preparation: The plant material is dried to a constant weight and finely ground to increase the surface area for extraction.
- Acid Extraction: The powdered material is extracted with an acidic solution (e.g., 0.1 M HCl or 1% acetic acid in ethanol) to protonate the alkaloids, rendering them soluble in the aqueous or polar phase.^{[1][6]}
- Filtration: The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.^[1]
- Basification: The pH of the filtrate is adjusted to a basic range (pH 9-11) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.^[1]

- Solvent Partitioning (Liquid-Liquid Extraction): The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or diethyl ether). The deprotonated N-methyltyramine partitions into the organic layer. This step is typically repeated multiple times to ensure complete extraction.[1]
- Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[1]

Analytical Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of N-methyltyramine in complex botanical extracts.[3]

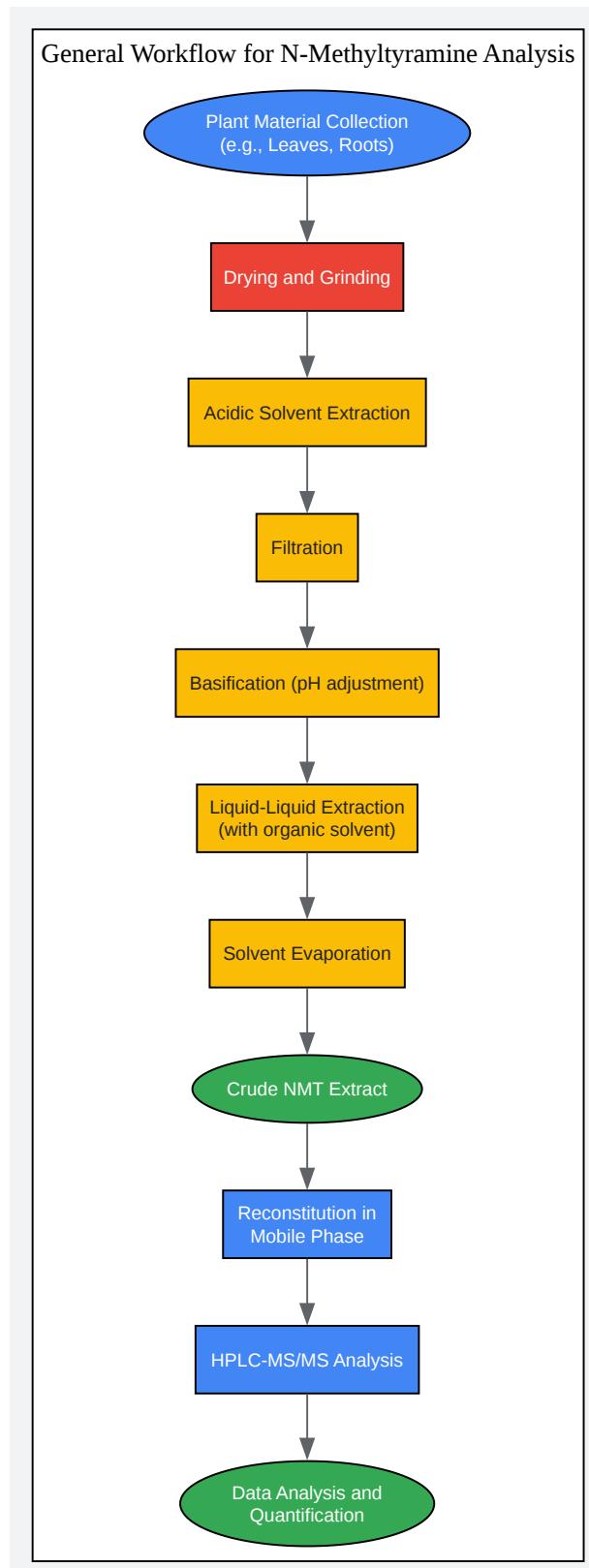
Methodology:

- Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter to remove any particulate matter. [3]
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly employed for the separation of phenethylamines.[1][3]
 - Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The formic acid aids in protonating the analyte for better ionization and improves peak shape.[3]
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3]
 - Injection Volume: 5-10 µL of the prepared sample is injected.[3]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+) is used as N-methyltyramine readily forms a protonated molecule $[M+H]^+$.[3]

- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated N-methyltyramine) and one or more of its characteristic product ions after fragmentation. For N-methyltyramine (C₉H₁₃NO, exact mass: 151.10), the precursor ion would be m/z 152.1. [3]
- Quantification: A calibration curve is constructed using certified reference standards of N-methyltyramine at a series of known concentrations. The concentration of N-methyltyramine in the sample is determined by comparing its peak area to the calibration curve.[1][3]

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of N-methyltyramine from a plant source.



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Workflow for N-methyltyramine analysis.

Conclusion

This technical guide has provided a detailed overview of the natural sources of **N-methyltyramine hydrochloride**, with a focus on quantitative data and established experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this interesting biogenic amine. The provided methodologies and biosynthetic pathways offer a foundational understanding for future research endeavors.

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